molecular formula C17H18N6O3 B279863 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide

Cat. No. B279863
M. Wt: 354.4 g/mol
InChI Key: XQLZPFKIFQAJPL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in imaging and therapy. It belongs to the family of pyrazolylacetamides and has been shown to bind to the translocator protein (TSPO) in the brain, which is involved in various physiological and pathological processes.

Mechanism of Action

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide binds to TSPO, which is located on the outer mitochondrial membrane and is involved in cholesterol transport, steroid synthesis, and apoptosis. TSPO expression is upregulated in response to various stimuli, including inflammation and oxidative stress. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide binding to TSPO has been shown to modulate these processes and has potential therapeutic effects.
Biochemical and physiological effects:
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, which are related to its binding to TSPO. It has been shown to modulate the immune response, reduce oxidative stress, and promote neuroprotection. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its stability, and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its cost, the need for specialized equipment for PET imaging, and the lack of standardized protocols for its use.

Future Directions

There are several future directions for the research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide. One direction is the development of new radiotracers based on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide for PET imaging of TSPO. Another direction is the investigation of the therapeutic potential of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide in various pathological conditions, including neurodegenerative diseases and cancer. Additionally, the mechanisms of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide and its effects on TSPO signaling pathways need to be further elucidated.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide involves several steps, starting from the reaction of 4-chlorobenzylamine with 1H-pyrazole to form 4-(1H-pyrazol-1-ylmethyl)benzylamine. This intermediate is then reacted with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid to form the final product, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide. The synthesis process has been optimized to yield high purity and yield.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in imaging and therapy. It has been shown to have high affinity and selectivity for TSPO, which is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. Therefore, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in preclinical and clinical studies. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders and cancer.

properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C17H18N6O3/c1-12-17(23(25)26)13(2)22(20-12)11-16(24)19-15-6-4-14(5-7-15)10-21-9-3-8-18-21/h3-9H,10-11H2,1-2H3,(H,19,24)

InChI Key

XQLZPFKIFQAJPL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C)[N+](=O)[O-]

Origin of Product

United States

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